molecular formula C17H28O2 B037765 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene CAS No. 60526-81-0

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Cat. No.: B037765
CAS No.: 60526-81-0
M. Wt: 264.4 g/mol
InChI Key: MYYOUJBZUGHFNX-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.4030 g/mol . This compound is characterized by the presence of two methoxy groups and a 2-methyloctan-2-yl substituent on a benzene ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for “1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene typically involves the alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydrophobic 2-methyloctan-2-yl substituent play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects .

Comparison with Similar Compounds

    1,3-Dimethoxybenzene: Lacks the 2-methyloctan-2-yl substituent.

    1,3-Dimethoxy-5-(2-methylheptyl)benzene: Similar structure but with a shorter alkyl chain.

    1,3-Dimethoxy-5-(2-methylnonan-2-yl)benzene: Similar structure but with a longer alkyl chain.

Uniqueness: 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is unique due to its specific alkyl substituent, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the alkyl chain can significantly influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOUJBZUGHFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209270
Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60526-81-0
Record name 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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